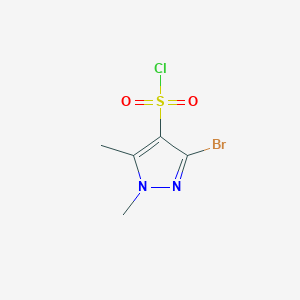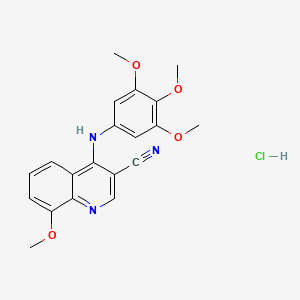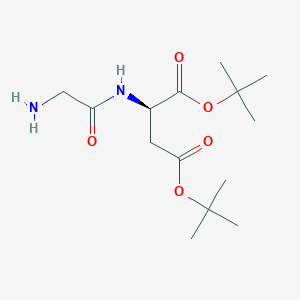
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves the inhibition of specific enzymes or proteins that play a crucial role in the progression of diseases. For instance, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer progression. Additionally, it has been reported to inhibit the replication of the hepatitis C virus and exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide has been reported to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been reported to exhibit low toxicity in normal cells, which makes it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide in lab experiments is its potential as a drug candidate for various diseases. It has been reported to exhibit activity against cancer, viral infections, and inflammation, which makes it a versatile compound for research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
Several future directions can be explored for the further development of N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide. One potential direction is to investigate its activity against other types of cancer and viral infections. Additionally, further optimization of the synthesis method can be explored to increase the yield and purity of the compound. The development of more soluble derivatives of this compound can also be explored to overcome its limitations in lab experiments. Finally, the potential of this compound as a drug candidate can be further explored through preclinical and clinical trials.
Conclusion:
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a promising compound with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves the reaction of 2-aminothiophene with 2-bromo-4'-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield has been optimized through various modifications in the reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. Several research studies have investigated its mechanism of action and its potential as a drug candidate for various diseases.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClNO2S/c23-14-10-11-17(16(12-14)20(26)13-6-2-1-3-7-13)25-22(27)21-19(24)15-8-4-5-9-18(15)28-21/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMCZPLXCZPOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)


![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)


![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)

